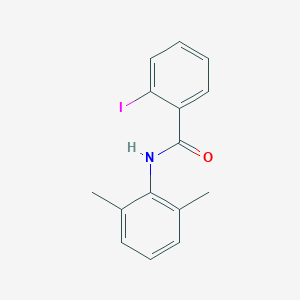

N-(2,6-dimethylphenyl)-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAFQHNXZDQCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Benzamide Derivatives in Contemporary Organic Synthesis

Benzamide (B126) derivatives represent a cornerstone in the field of organic chemistry, serving as crucial intermediates and foundational structures in a multitude of synthetic applications. nih.gov The amide bond itself is one of the most fundamental linkages in organic and medicinal chemistry. nih.gov These aromatic amides are not merely synthetic curiosities; they are integral components in the creation of a wide array of molecules, including many pharmaceutical compounds. nih.gov

The versatility of the benzamide core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule for specific applications. rsc.org The synthesis of benzamide derivatives is a well-established area of study, with numerous methods developed for the formation of the amide bond, often involving the reaction of an activated carboxylic acid with an amine. nih.gov This accessibility and modularity have cemented the role of benzamides as privileged scaffolds in the development of new chemical entities.

Structural Features and Functional Group Analysis of the Target Compound

The molecular architecture of N-(2,6-dimethylphenyl)-2-iodobenzamide is defined by the unique interplay of its constituent parts: a 2-iodobenzoyl group connected via an amide linkage to a 2,6-dimethylphenyl moiety. A thorough analysis of these features provides insight into the compound's chemical behavior and potential for complex intermolecular interactions.

The structure incorporates several key functional groups that dictate its properties. The amide group (-C(=O)NH-) acts as a rigidifying element and a hydrogen bond donor/acceptor. The 2-iodophenyl group introduces a bulky, polarizable iodine atom, which is significant for its ability to participate in halogen bonding. The 2,6-dimethylphenyl group provides a sterically hindered aromatic ring.

Interactive Data Table: Predicted Properties of this compound

| Property | Value |

| Molecular Formula | C15H14INO |

| Molecular Weight | 351.18 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 29.1 Ų |

The key functional groups present in the molecule are summarized below.

Interactive Data Table: Functional Groups and Their Significance

| Functional Group | Description | Significance |

| Amide (-CONH-) | A carbonyl group bonded to a nitrogen atom. | Provides structural rigidity and participates in hydrogen bonding. nih.gov |

| 2-Iodophenyl | A benzene (B151609) ring substituted with an iodine atom at the second position relative to the amide linkage. | The iodine atom is a key site for halogen bonding, a non-covalent interaction important in crystal engineering and supramolecular chemistry. nih.govnih.gov |

| 2,6-Dimethylphenyl | A benzene ring substituted with two methyl groups at positions 2 and 6 relative to the amide linkage. | The methyl groups create significant steric hindrance, influencing the molecule's conformation and restricting rotation around the N-aryl bond. nih.gov |

Research Trajectories and Academic Significance of This Iodobenzamide Scaffold

Classical Amidation Routes for Benzamide Formation

Traditional methods for forming the amide linkage between a carboxylic acid and an amine have long been the foundation of benzamide synthesis. These routes typically involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Acyl Halide Mediated Coupling Reactions

One of the most common and reliable methods for amide bond formation is the reaction between an acyl halide and an amine. nih.gov This approach involves converting the carboxylic acid (e.g., 2-iodobenzoic acid) into a more reactive acyl halide, typically an acyl chloride, which then readily reacts with the amine (e.g., 2,6-dimethylaniline).

The initial step is the conversion of the carboxylic acid to the corresponding acyl chloride. This is frequently achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of a solvent such as N,N-dimethylformamide (DMF) is often added to facilitate the reaction. nih.gov Once the acyl chloride is formed, it is reacted with the amine. This reaction is usually rapid and often carried out in the presence of a base to neutralize the hydrogen halide byproduct generated during the coupling. A patent for a related compound, 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide, describes a halogenation step using thionyl chloride or phosphorus trichloride, followed by amidation with 2,6-dimethylaniline (B139824) in a solvent like toluene (B28343) or xylene. google.com

A general procedure involves stirring the benzoic acid derivative with thionyl chloride at reflux temperature for several hours. nih.gov After the formation of the benzoyl chloride is complete, the excess thionyl chloride is removed under reduced pressure. nih.gov The resulting acyl chloride is then added to a solution containing the amine to yield the desired benzamide. nih.gov This method is widely applicable for synthesizing various benzamide derivatives. mdpi.com

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Ref |

| Benzoic acid derivatives | Thionyl chloride, cat. DMF | Dichloromethane | Reflux, 5h | Benzoyl chloride derivatives | - | nih.gov |

| 2-Piperidinecarboxylic acid | Thionyl chloride | Toluene | 60-65 °C, 5h (halogenation), 3h (amidation) | 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide | 87.7% | google.com |

| 2-Piperidinecarboxylic acid | Phosphorus trichloride | Toluene | 60-65 °C, 4h (halogenation), 3h (amidation) | 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide | 89.1% | google.com |

| 2-Iodoanilines | Acid chlorides | Benzene (B151609) | Room temp, 24-48h, N₂ atmosphere | N-(2-iodo-substituted phenyl)-benzamides | - | buet.ac.bd |

Carboxylic Acid Activation Approaches in Amide Synthesis

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, various coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack. These methods avoid the need to isolate a reactive intermediate like an acyl chloride.

Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts like (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.com Hypervalent iodine reagents have also emerged as effective promoters for the amidation of carboxylic acids. researchgate.netorganic-chemistry.org For instance, a study demonstrated that mesityliodine diacetate can mediate the amination of various carboxylic acids with N,N-dimethylformamide (DMF) at room temperature, offering good functional group tolerance. organic-chemistry.org While this specific study produced O-aroyl-N,N-dimethylhydroxylamines, the underlying principle of activating the carboxylic acid is broadly applicable. organic-chemistry.org Another strategy involves the oxidative carbonylation of carboxylic acids using iodine (I₂) and silver triflate (AgOTf) to generate potent acid triflate electrophiles, which can then be trapped by amines. researchgate.net

| Carboxylic Acid | Amine/Nucleophile | Activating Agent/Reagent | Solvent | Conditions | Product Type | Yield | Ref |

| Various Benzoic Acids | N,N-dimethylformamide (DMF) | Mesityliodine diacetate | - | Room temp, 48h | O-aroyl-N,N-dimethylhydroxylamines | 39-86% | organic-chemistry.org |

| Various Carboxylic Acids | - | I₂, AgOTf, CO | - | - | Acid triflate electrophiles | - | researchgate.net |

Condensation Reactions in Benzamide Preparation

Condensation reactions represent a direct approach to forming benzamides from carboxylic acids and amines, often facilitated by heat or a catalyst to drive the removal of water. While simple thermal condensation is possible, it often requires harsh conditions. More sophisticated methods utilize catalysts to proceed under milder conditions.

For example, a green and efficient method reports the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable solid acid catalyst, diatomite earth@IL/ZrCl₄. researchgate.net This approach allows for rapid reaction times (15-60 minutes) at room temperature. researchgate.net Acid-catalyzed condensation is another route; studies on the reaction between benzamide and glyoxal (B1671930) have been conducted using acids like trifluoroacetic acid (TFA) in various solvents, leading to complex condensation products. mdpi.com Although not a direct synthesis of N-substituted benzamides from an acid and amine, it highlights the use of acid catalysis in forming C-N bonds. mdpi.com A more direct method for primary benzamides involves the Friedel-Crafts-type reaction of arenes with cyanoguanidine in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H), which acts as a carboxamidation agent. nih.gov

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Ref |

| Benzoic acid derivatives, Amines | Diatomite earth@IL/ZrCl₄ | Toluene | Ultrasonic irradiation, Room temp, 15-60 min | Benzamide derivatives | - | researchgate.net |

| Benzene, Cyanoguanidine | CF₃SO₃H (10 equiv) | - | 60 °C | Benzamide | 56% | nih.gov |

| Benzamide, Glyoxal | Trifluoroacetic acid (TFA) | DMSO | - | N,N'-methanediyldibenzamide (minor product) | - | mdpi.com |

Advanced and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for amide bond formation. These include biocatalysis and transition-metal-catalyzed reactions, which often operate under milder conditions with higher functional group tolerance.

Enzyme-Catalyzed Amidation Protocols

Biocatalysis offers a green alternative to traditional chemical synthesis, utilizing enzymes to catalyze reactions with high specificity and under mild conditions. For amide bond formation, hydrolases such as lipases and penicillin G acylases (PGAs) are widely studied. rsc.org Lipases, which are naturally stable in non-aqueous environments, can favor aminolysis of esters over hydrolysis, leading to the formation of amides. rsc.org PGAs, used industrially for decades, natively catalyze the reversible hydrolysis of amide bonds in penicillin antibiotics and have been exploited for synthesizing new amide linkages. rsc.org

Another class of enzymes, ATP-dependent amide bond synthases (ABSs), catalyze amide formation by accepting an amine directly into the enzyme's active site, often via an acyl-adenylate intermediate. rsc.orgnih.gov For example, the ATP-grasp enzyme DdaF catalyzes the condensation of an amino acid with an acyl donor to form a new amide bond in the biosynthesis of dapdiamides. nih.gov While a specific enzyme for this compound synthesis is not documented, the principles of enzymatic amidation provide a promising avenue for sustainable production of benzamide derivatives. rsc.orgnih.gov

Metal-Catalyzed Cross-Coupling Strategies in Amide Synthesis

Transition-metal catalysis, particularly with palladium (Pd) and nickel (Ni), has revolutionized the formation of carbon-nitrogen bonds. These methods enable the coupling of aryl halides with amines or amides under relatively mild conditions. A convenient method for synthesizing 2-iodobenzamide (B1293540) derivatives involves the palladium-catalyzed cross-coupling reaction of 2-iodoanilines with acid chlorides. buet.ac.bd This reaction can be carried out in the presence of a catalyst like bis(triphenylphosphine)palladium(II) dichloride ((Ph₃P)₂PdCl₂) in acetonitrile (B52724) at room temperature. buet.ac.bd

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. Similarly, related catalytic systems can be used for amidation, coupling an aryl halide with a primary or secondary amide. Other approaches include the aminocarbonylation of aryl halides, where carbon monoxide and an amine are coupled to an aryl halide in a single, palladium-catalyzed step. mdpi.com Nickel-catalyzed cross-coupling reactions have also gained prominence. researchgate.netresearchgate.net A notable development is the reductive cross-coupling of amides with aryl iodides, where the nickel catalyst selectively activates the C-N bond of the amide for coupling with the aryl iodide electrophile. researchgate.net

| Coupling Partners | Catalyst System | Solvent | Conditions | Product Type | Ref |

| 2-Iodo-substituted anilines, Acid chlorides | (Ph₃P)₂PdCl₂ | Acetonitrile | Room temp, 24-48h, N₂ atmosphere | N-(2-iodo-substituted phenyl)-benzamides | buet.ac.bd |

| N-Acyl glutarimides, Aryl iodides | Ni(0)/tpy (tpy = terpyridine), Zn (reductant) | - | - | Ketones (via C-N activation) | researchgate.net |

| Aryl bromides, Primary amides | Pd(OAc)₂, CataCXium A | - | 80-130 °C, 2 bar CO | N-Aryl benzamides | mdpi.com |

| Amides, Aryl iodides | Nickel catalyst, Zn (reductant) | - | - | Ketones (reductive cross-coupling) | researchgate.net |

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation has become a powerful and widely used method for the synthesis of carboxamides from aryl halides. nih.govnih.gov This one-pot reaction brings together an aryl halide, carbon monoxide (CO), and an amine in the presence of a palladium catalyst to form the corresponding amide. For the synthesis of this compound, this would involve the reaction of a 2-iodo-substituted benzene derivative with 2,6-dimethylaniline and carbon monoxide.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladoyl-acyl complex. Subsequent reaction with the amine (2,6-dimethylaniline) leads to reductive elimination of the final amide product and regeneration of the Pd(0) catalyst. The choice of ligands, bases, and solvents is crucial for the reaction's success, influencing both yield and selectivity. nih.gov Bidentate phosphine (B1218219) ligands like XantPhos are often effective in promoting the formation of the desired monocarbonylated amide product, while monodentate ligands under higher CO pressures can sometimes lead to double carbonylation products. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation

| Parameter | Condition | Source |

| Aryl Halide | 2-Iodoaryl precursor | nih.gov |

| Amine | 2,6-Dimethylaniline | nih.gov |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | nih.govwiley.com |

| Ligand | XantPhos or PPh₃ | nih.gov |

| CO Pressure | 1 - 40 bar | nih.gov |

| Base | Organic or inorganic base (e.g., DBU, K₂CO₃) | nih.gov |

| Solvent | Toluene, Dioxane, or MeCN | nih.govbuet.ac.bd |

| Temperature | 80 - 120 °C | nih.gov |

Nickel-Based Nanocatalysis for Amide Bond Formation

Recent advancements in catalysis have introduced the use of nickel-based nanocatalysts for amide synthesis, presenting a robust and more step-economical alternative to traditional methods. nih.gov One such innovative approach is the reductive amidation of esters with nitro compounds, which avoids the need for pre-formed amines and coupling agents. nih.gov

In the context of synthesizing this compound, this methodology could theoretically involve the reaction of a methyl 2-iodobenzoate (B1229623) with 1,3-dimethyl-2-nitrobenzene. The reaction proceeds in the presence of a specific heterogeneous nickel-based catalyst, where metallic nickel and low-valent species are believed to be crucial for the transformation. nih.gov This method is noted for its broad functional group tolerance and represents a significant advancement in sustainable amide bond formation. nih.gov

Table 2: Nickel-Nanocatalyst System for Reductive Amidation

| Component | Description | Source |

| Substrate 1 | Ester (e.g., Methyl 2-iodobenzoate) | nih.gov |

| Substrate 2 | Nitro Compound (e.g., 1,3-Dimethyl-2-nitrobenzene) | nih.gov |

| Catalyst | Heterogeneous Nickel-based Nanocatalyst | nih.gov |

| Conditions | Additive-free | nih.gov |

| Advantage | High step-economy, wide functional group tolerance | nih.gov |

Copper-Catalyzed C-H Amidation Processes

Copper catalysis is a powerful tool for the formation of C-N bonds, a fundamental transformation in organic synthesis. beilstein-journals.org While copper-catalyzed C-H amidation is a known process, a more common and direct route for synthesizing N-aryl amides like this compound is the Goldberg reaction. nih.gov This reaction involves the N-arylation of an amide with an aryl halide.

The process would entail coupling 2-iodobenzamide with a 2,6-dimethylphenyl halide or, more typically, coupling 2,6-dimethylaniline with 2-iodobenzoyl chloride or 2-iodobenzoic acid. Modern protocols often employ a copper(I) source, such as CuI, along with a ligand to facilitate the coupling under milder conditions than the classical Ullmann-Goldberg reactions. nih.govacs.org Amino acid derivatives, such as (S)-N-methylpyrrolidine-2-carboxylate, have been identified as efficient ligands for these transformations, enabling the synthesis of a variety of N-arylamides in good yields. nih.gov

Table 3: Typical Conditions for Copper-Catalyzed N-Arylation (Goldberg Reaction)

| Parameter | Condition | Source |

| Amine/Amide | 2,6-Dimethylaniline or 2-Iodobenzamide | nih.gov |

| Aryl Halide | 2-Iodobenzoic acid derivative or 2,6-Dimethylphenyl halide | nih.gov |

| Catalyst | CuI or Cu₂O | nih.govacs.org |

| Ligand | (S)-N-methylpyrrolidine-2-carboxylate, Diamines, Oxalamides | nih.govacs.org |

| Base | K₃PO₄ or K₂CO₃ | nih.gov |

| Solvent | DMSO or Dioxane | nih.gov |

| Temperature | 110 °C | nih.gov |

Oxidative and Reductive Amidation Methodologies

Beyond the transition-metal catalyzed cross-coupling reactions, oxidative and reductive amidation methods offer alternative synthetic routes. Reductive amidation, as mentioned in the context of nickel catalysis, allows for the direct synthesis of amides from esters and nitro compounds, representing a highly efficient process. nih.gov

Oxidative amidation typically involves the reaction of an aldehyde with an amine in the presence of an oxidizing agent. For the target molecule, this could involve the reaction of 2-iodobenzaldehyde (B48337) with 2,6-dimethylaniline. The development of hypervalent iodine-mediated reactions has also provided new avenues, although their application must be carefully selected for the desired transformation. mdpi.com These methods are part of a growing field focused on developing more direct and atom-economical pathways to amide bonds.

Specific Synthetic Pathways to this compound and Related Aryl Iodobenzamides

The most direct and widely used method for the synthesis of this compound is the acylation of 2,6-dimethylaniline with 2-iodobenzoyl chloride. This standard method involves two main steps:

Preparation of the Acyl Chloride: 2-iodobenzoic acid is converted to its more reactive acyl chloride derivative, 2-iodobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Bond Formation: The resulting 2-iodobenzoyl chloride is then reacted with 2,6-dimethylaniline in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, yielding this compound. This procedure is analogous to the synthesis of related amide structures. buet.ac.bdgoogle.com

This classical approach is reliable and provides good yields for a wide range of substituted benzamides. buet.ac.bd

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold possesses several sites for further chemical modification, with the carbon-iodine bond being the most versatile functional handle. The aryl iodide moiety is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this scaffold. wiley.com

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds. An intramolecular Heck reaction on a similar substrate has been used to synthesize dihydroindol-2-one derivatives. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, leading to diarylamine or alkyl-arylamine derivatives.

The N-H bond of the amide can also be functionalized, for instance, through alkylation reactions. Furthermore, the dimethylphenyl ring offers sites for potential electrophilic substitution, although reactions may be influenced by the steric hindrance of the adjacent amide group. The carboxyl functional group, if present or introduced, can also be a key point for derivatization, such as through esterification or conversion to hydrazides, which can be further transformed into hydrazones. nih.gov

Table 4: Potential Derivatization Reactions of the Scaffold

| Reaction Type | Reagent | Functional Group Introduced | Source |

| Suzuki Coupling | Arylboronic acid | Aryl group | wiley.com |

| Heck Coupling | Alkene | Alkenyl group | nih.gov |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | wiley.com |

| Buchwald-Hartwig | Amine | Amino group | wiley.com |

| N-H Alkylation | Alkyl halide | N-Alkyl group | nih.gov |

Reaction Pathways in the Formation of Amide Bonds

The formation of the amide bond in this compound is a cornerstone reaction, the mechanism of which is influenced by several factors, including kinetics, thermodynamics, and the steric profile of the reactants.

The synthesis of this compound typically involves the reaction of a 2-iodobenzoyl derivative with 2,6-dimethylaniline. While specific kinetic and thermodynamic data for this exact reaction are not extensively documented in publicly available literature, the general principles of amidation can be applied. Amide bond formation is generally a thermodynamically favorable but kinetically slow process, often requiring activation of the carboxylic acid or the use of coupling agents.

The reaction rate is dependent on the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine. The presence of an electron-withdrawing iodine atom on the benzoyl moiety would be expected to enhance the electrophilicity of the carbonyl carbon, thereby favoring nucleophilic attack by the amine. However, the steric hindrance presented by the 2,6-dimethylphenyl group can significantly impact the reaction kinetics by impeding the approach of the nucleophile.

Table 1: General Thermodynamic Parameters in Amide Bond Formation

| Thermodynamic Parameter | Expected Sign | Influence on Spontaneity | Factors Affecting Magnitude |

| Enthalpy (ΔH) | Negative (Exothermic) | Favorable | Strength of the C-N bond formed, stability of reactants and products. |

| Entropy (ΔS) | Negative | Unfavorable | Decrease in the number of molecules. |

| Gibbs Free Energy (ΔG) | Negative | Favorable | Balance between enthalpy and entropy changes (ΔG = ΔH - TΔS). |

This table represents generalized thermodynamic considerations for amide bond formation and is not based on experimentally determined values for the specific synthesis of this compound.

The 2,6-dimethylphenyl group exerts a profound steric influence on the geometry and reactivity of the this compound molecule. This steric hindrance arises from the two methyl groups positioned ortho to the nitrogen atom of the amide linkage.

One of the most significant consequences of this steric crowding is the induction of atropisomerism, a form of axial chirality arising from restricted rotation around the N-aryl bond. nsf.govnih.gov This restricted rotation leads to the existence of stable or slowly interconverting rotational isomers (atropisomers). The energy barrier to rotation is significant enough that the two atropisomers can often be separated and characterized individually.

X-ray crystallographic studies of related N-(2,6-disubstituted-phenyl)benzamides reveal that the steric clash between the ortho substituents on the aniline (B41778) ring and the substituents on the benzoyl ring forces the two aromatic rings to adopt a non-planar conformation. nih.gov In many cases, the two rings are nearly orthogonal to each other, with dihedral angles approaching 90°. nih.gov This twisting of the molecule disrupts the π-conjugation between the amide group and the 2,6-dimethylphenyl ring. researchgate.net

The steric hindrance also has mechanistic implications for reactions at the amide nitrogen and the adjacent carbonyl group. For instance, the accessibility of the N-H proton for deprotonation or hydrogen bonding can be affected. Similarly, the approach of nucleophiles or electrophiles to the carbonyl group can be sterically shielded. This steric protection can influence the selectivity of reactions and may necessitate more forcing reaction conditions.

Table 2: Structural Impact of the 2,6-Dimethylphenyl Group in Related Benzamides

| Compound | Dihedral Angle (Benzoyl Ring vs. Anilino Ring) | Key Structural Feature |

| N-(2,6-dimethylphenyl)benzamide | 86.3° and 86.0° (two molecules in asymmetric unit) | The two aromatic rings are almost orthogonal. nih.gov |

| 2-chloro-N-(2,6-dimethylphenyl)benzamide | 3.46° (between the benzoyl and anilino rings) | This smaller angle suggests other intramolecular forces are at play. |

Role of the Iodo Substituent in Reaction Reactivity and Selectivity

The ortho-iodo substituent is not merely a passive spectator; it plays a crucial role in the reactivity of this compound, primarily through its ability to participate in hypervalent iodine chemistry.

2-Iodobenzamides, including this compound, can function as pre-catalysts in oxidation reactions. jst.go.jpresearchgate.net The catalytic activity stems from the in-situ oxidation of the iodine(I) atom to higher oxidation states, typically iodine(III) or iodine(V), forming hypervalent iodine species. These species are potent oxidants.

A common terminal oxidant used in these catalytic systems is Oxone® (2KHSO₅·KHSO₄·K₂SO₄). jst.go.jpresearchgate.netnsf.gov The proposed catalytic cycle generally involves the following steps:

Oxidation of the Catalyst: The iodine(I) of the 2-iodobenzamide is oxidized by the terminal oxidant to a hypervalent iodine(III) or iodine(V) species. jst.go.jpnsf.gov

Substrate Oxidation: The activated hypervalent iodine species oxidizes the substrate (e.g., an alcohol).

Catalyst Regeneration: In the process of oxidizing the substrate, the hypervalent iodine is reduced back to its initial iodine(I) state, thus completing the catalytic cycle. jst.go.jp

The amide group in the ortho position plays a critical role in stabilizing the hypervalent iodine center through an intramolecular I---O interaction. jst.go.jp This interaction forms a pseudocyclic structure that enhances the stability and reactivity of the hypervalent species.

Derivatives of 2-iodobenzamide are effective catalysts for a range of oxidation reactions, most notably the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. jst.go.jpresearchgate.netnsf.gov The mechanism of these oxidations involves the hypervalent iodine species generated in the catalytic cycle.

For the oxidation of a secondary alcohol to a ketone, the proposed mechanism involves the formation of an intermediate where the alcohol is coordinated to the hypervalent iodine center. This is followed by a ligand exchange and subsequent reductive elimination, which yields the ketone, the reduced iodobenzamide catalyst, and water.

Primary alcohols can be oxidized to aldehydes, and with sufficient oxidant and appropriate reaction conditions, further oxidized to carboxylic acids. researchgate.net The selectivity of the oxidation can often be controlled by tuning the reaction parameters, such as the nature of the catalyst, the solvent, and the reaction time. The electronic properties of the 2-iodobenzamide catalyst can also influence its reactivity; electron-donating groups on the benzoyl ring can enhance the catalytic activity. nsf.gov

Table 3: Reactivity of 2-Iodobenzamide Catalysts in Alcohol Oxidation

| Catalyst | Substrate | Product | Key Observation |

| 2-Iodobenzamide | Primary Alcohols | Carboxylic Acids | Direct conversion in the presence of Oxone®. researchgate.net |

| 2-Iodobenzamide | Secondary Alcohols | Ketones | Efficient oxidation at room temperature. researchgate.net |

| 5-Methoxy-2-iodobenzamide | Benzylic and Aliphatic Alcohols | Corresponding Carbonyl Compounds | Higher reactivity compared to the unsubstituted catalyst. nsf.gov |

| 8-Iodoisoquinolinone (a rigid 2-iodobenzamide analog) | Alcohols | Corresponding Carbonyl Compounds | Higher reactivity due to a more efficient intramolecular I---O interaction. jst.go.jp |

Rearrangement Reactions and Associated Mechanistic Studies of Related Scaffolds

While specific studies on the rearrangement reactions of this compound are not prominent, the structural features of this molecule and the chemistry of related compounds suggest the potential for such transformations. Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or the position of functional groups in a molecule is altered. wiley-vch.de

For instance, N-aryl amides can undergo various named rearrangements under specific conditions, such as the Hofmann, Curtius, or Lossen rearrangements if the amide were to be appropriately derivatized at the nitrogen. Another possibility is the Bamberger-type rearrangement if a hydroxylamine derivative were involved. berhamporegirlscollege.ac.in

More directly relevant are studies on the rearrangement of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines. These compounds, which share the N-(2,6-dimethylphenyl)amide core, have been shown to rearrange to form cyclohexadiene intermediates. These intermediates can then react further in aqueous solution to yield meta- and para-substituted 2,6-dimethylacetanilides through different mechanistic pathways (H+-catalyzed and non-catalyzed). This research highlights the potential for the N-(2,6-dimethylphenyl) moiety to be involved in skeletal rearrangements.

The presence of the ortho-iodo group could also lead to unique rearrangement pathways, particularly if it participates in a Smiles-type rearrangement or other intramolecular nucleophilic aromatic substitution reactions under suitable conditions. The steric strain in the molecule could provide a driving force for such rearrangements if a more stable isomer can be formed.

Computational Chemistry and Theoretical Studies of N 2,6 Dimethylphenyl 2 Iodobenzamide

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For N-(2,6-dimethylphenyl)-2-iodobenzamide, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional shape (geometrical optimization) and to analyze its electronic characteristics.

The optimization process finds the lowest energy conformation of the molecule. Due to the bulky ortho substituents (two methyl groups and an iodine atom) on the phenyl rings, the molecule is expected to adopt a non-planar conformation. Studies on the highly analogous compound, N-(2,6-dimethylphenyl)-2-methylbenzamide, reveal that the phenyl rings are significantly twisted out of the plane of the central amide group. nih.gov The dihedral angle between the 2,6-dimethylphenyl ring and the amide plane in this analogue is 64.6°, while the angle with the 2-methylphenyl ring is 50.3°. nih.gov Similar significant twisting is anticipated for this compound.

DFT calculations also elucidate the electronic structure by mapping the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower chemical reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.netresearchgate.net

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | Localized primarily on the iodobenzamide moiety, indicating it as the primary site of electron donation. |

| LUMO Energy | Distributed across the aromatic systems, suggesting these are the regions that accept electrons. |

| HOMO-LUMO Gap (ΔE) | A moderate energy gap is expected, indicating a balance of stability and potential reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) is concentrated around the carbonyl oxygen and iodine atom; positive potential (blue) is near the amide hydrogen. |

Theoretical Reactivity and Reaction Pathway Predictions

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound. By analyzing the electronic properties derived from DFT, such as Fukui functions and local reactivity descriptors, specific atoms within the molecule can be identified as being more susceptible to nucleophilic, electrophilic, or radical attack. semanticscholar.org

| Reactivity Aspect | Computational Prediction Method | Predicted Outcome for this compound |

|---|---|---|

| Site of Nucleophilic Attack | Analysis of LUMO distribution and positive MEP regions. | The carbonyl carbon is a primary site. |

| Site of Electrophilic Attack | Analysis of HOMO distribution and negative MEP regions. | The carbonyl oxygen and potentially the iodine atom (as a halogen bond acceptor). |

| Reaction Pathway Modeling | Transition state searching and Intrinsic Reaction Coordinate (IRC) calculations. | Feasibility of intramolecular cyclization via C-N bond formation can be assessed by calculating the activation energy barrier. |

Crystal Structure Prediction (CSP) Calculations for Polymorphic Landscapes

Crystal Structure Prediction (CSP) is a computational methodology used to predict the possible crystal packing arrangements (polymorphs) a molecule might adopt. researchgate.net This is particularly important as different polymorphs can have distinct physical properties. The process for this compound would involve several steps.

First, the conformational landscape of the flexible molecule is explored to identify low-energy molecular shapes. nih.gov Next, these conformations are used to generate thousands of hypothetical crystal packing arrangements in various common space groups. nih.gov The lattice energies of these computer-generated crystal structures are then calculated and ranked. High-level methods, often incorporating dispersion-corrected DFT (DFT-d), are used to refine the energies of the most promising, low-energy structures. nih.gov The final output is a crystal energy landscape, which plots the predicted structures based on their relative energies and densities. These predicted structures can then be compared with experimental data, such as those from powder X-ray diffraction, to identify the experimentally observed form or guide the search for new, undiscovered polymorphs. acs.org Recent studies on benzamide (B126) itself have shown that CSP can successfully identify experimentally known forms and rationalize complex disorder phenomena. acs.orgacs.org

Analysis of Steric and Electronic Effects on Molecular Conformation and Reactivity

The chemical behavior of this compound is heavily influenced by the interplay of steric and electronic effects arising from its substituents.

Electronic Effects:

Iodine Atom: The iodine atom exerts a dual electronic influence. It is electron-withdrawing through induction, which increases the electrophilicity of the benzoyl ring. It can also act as a halogen bond donor, a type of non-covalent interaction that can influence crystal packing and interactions with other molecules.

Dimethylphenyl Group: The two methyl groups are weakly electron-donating, which slightly increases the electron density of the N-phenyl ring.

These combined effects dictate both the static conformation of the molecule and its dynamic reactivity. For instance, while the iodine atom electronically activates the benzoyl group for certain reactions, the steric bulk of all ortho substituents can hinder the approach of reagents, creating a complex balance that governs the ultimate chemical outcome. nih.gov

| Parameter | Description | Typical Value |

|---|---|---|

| Dihedral Angle (Amide Plane – Dimethylphenyl Ring) | The twist between the amide group and the N-substituted phenyl ring. | ~65° |

| Dihedral Angle (Amide Plane – Iodophenyl Ring) | The twist between the amide group and the iodine-substituted phenyl ring. | ~50° |

| Angle Between Phenyl Rings | The relative orientation of the two aromatic rings. | ~14° |

Catalytic Applications of Iodobenzamide Derivatives in Organic Transformations

N-(2,6-Dimethylphenyl)-2-iodobenzamide as a Model for Hypervalent Iodine Catalysis

N-substituted-2-iodobenzamides, such as this compound, serve as excellent precatalysts for a variety of oxidative transformations. These compounds are typically stable, easy to handle, and can be activated in situ by a terminal oxidant to generate the catalytically active hypervalent iodine(V) species. acsgcipr.orgresearchgate.net The amide functionality in the ortho position plays a crucial role in stabilizing the hypervalent iodine center and modulating its reactivity. The substituents on the amide nitrogen, such as the 2,6-dimethylphenyl group, can be systematically varied to fine-tune the catalyst's electronic and steric properties, thereby influencing its activity and selectivity. This makes the this compound scaffold an ideal model system for studying the principles of hypervalent iodine catalysis.

A primary application of the catalytic system involving 2-iodobenzamide (B1293540) derivatives is the oxidation of alcohols. elsevierpure.com In a typical procedure, a catalytic amount of the 2-iodobenzamide precatalyst is used in conjunction with a stoichiometric amount of a terminal oxidant, such as Oxone (2KHSO₅·KHSO₄·K₂SO₄), to convert alcohols to the corresponding carbonyl compounds. researchgate.net These reactions are often performed at room temperature, highlighting the efficiency of the catalytic system. researchgate.netelsevierpure.com

The outcome of the oxidation is dependent on the nature of the alcohol substrate. Secondary alcohols are cleanly oxidized to furnish ketones, while primary alcohols are typically converted directly into carboxylic acids. researchgate.netelsevierpure.com This direct conversion to carboxylic acids occurs via the oxidation of the initially formed aldehyde, which is hydrated in the reaction medium to a gem-diol that undergoes a second oxidation step. acsgcipr.org

Beyond simple alcohol oxidations, these catalysts have been successfully applied to more complex transformations, such as the oxidative cleavage of N-Boc-pyrrolidine-2-methanol to its corresponding lactam. This demonstrates the utility of iodobenzamide catalysts in reactions of significance in the synthesis of natural products and pharmaceuticals. nii.ac.jp

The catalytic system based on 2-iodobenzamide and Oxone exhibits a broad substrate scope for alcohol oxidation. It is effective for a range of primary and secondary alcohols, including both benzylic and aliphatic types.

Research has demonstrated the successful oxidation of various alcohol substrates. For instance, in a system using a catalytic amount of 2-iodobenzamide and Oxone at room temperature, different alcohols were converted to their respective carbonyl products in high yields.

| Substrate (Alcohol) | Product | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 3 | 96 |

| Benzyl alcohol | Benzoic acid | 3 | 95 |

| 1-Phenylethanol | Acetophenone | 3 | 99 |

| Cyclohexanol | Cyclohexanone | 3 | 94 |

| 2-Octanol | 2-Octanone | 6 | 95 |

| 1-Octanol | Octanoic acid | 6 | 91 |

The data indicates that benzylic and secondary alcohols are generally more reactive than primary aliphatic alcohols. The system's functional group tolerance is also notable, as demonstrated by the efficient oxidative cleavage of protected amino alcohols without compromising the protecting group. nii.ac.jp

The catalytic cycle for the oxidation of substrates using 2-iodobenzamide derivatives is initiated by the in situ oxidation of the iodine(I) center of the precatalyst by the terminal oxidant, Oxone. acsgcipr.org This step generates a highly reactive pentavalent iodine(V) species, which is the active oxidant in the cycle. acsgcipr.orgnsf.gov This iodine(V) compound is a pseudo-cyclic iodylarene, often referred to as an IBX-amide, where the amide group participates in stabilizing the hypervalent center. researchgate.net

The proposed catalytic cycle can be summarized as follows:

Activation: The 2-iodobenzamide precatalyst (an iodine(I) species) is oxidized by Oxone to the corresponding active N-substituted-2-iodylbenzamide (an iodine(V) species). acsgcipr.org

Oxidation of Substrate: The iodine(V) species reacts with the alcohol substrate. This step is believed to proceed via a ligand exchange mechanism, where the alcohol coordinates to the iodine center, followed by a reductive elimination step that transfers two electrons from the substrate to the iodine. This process forms the carbonyl product and reduces the iodine center back to a trivalent state (iodine(III)).

Regeneration: The resulting iodine(III) species is then rapidly re-oxidized by another molecule of Oxone back to the active iodine(V) state, thus closing the catalytic loop and allowing the process to continue with a substoichiometric amount of the iodoarene. acsgcipr.org

The over-oxidation of primary alcohols to carboxylic acids occurs because the intermediate aldehyde, in the presence of water from the Oxone or solvent, forms a hydrate (B1144303) (gem-diol), which can then enter the catalytic cycle and undergo a second oxidation. acsgcipr.org

Comparative Studies with Other Iodobenzamide-Based Catalysts

The structure of the N-substituent on the 2-iodobenzamide scaffold has a significant impact on the catalyst's performance. Studies comparing different N-substituted derivatives reveal clear trends in reactivity, which can be attributed to both electronic and steric effects, as well as the solubility of the catalyst. nii.ac.jp

For example, in the oxidative cleavage of N-Boc-pyrrolidine-2-methanol, a comparison of catalysts with different N-substituents showed that N-isopropyl-2-iodobenzamide was a highly effective catalyst. nii.ac.jp The steric bulk of the N-substituent, such as the 2,6-dimethylphenyl group, is expected to influence the conformation of the amide and its interaction with the iodine center, thereby affecting the reactivity of the active iodine(V) species.

| Catalyst N-Substituent | Time (h) | Yield (%) |

|---|---|---|

| -H (unsubstituted) | 45 | 86 |

| -CH₃ (methyl) | 12 | 95 |

| -CH(CH₃)₂ (isopropyl) | 9 | 94 |

As shown in the table, increasing the steric bulk from hydrogen to methyl and then to isopropyl leads to a dramatic decrease in reaction time, indicating a higher catalytic activity. nii.ac.jp The unsubstituted 2-iodobenzamide is less reactive, potentially due to lower solubility in the reaction medium. nii.ac.jp These findings underscore the importance of the N-substituent in designing more efficient iodobenzamide catalysts. The use of a bulky yet electronically-tuned group like 2,6-dimethylphenyl could offer further advantages in catalyst stability and turnover frequency.

Development of Environmentally Benign Catalytic Systems Based on Iodobenzamide Scaffolds

A major driving force in modern chemistry is the development of sustainable and environmentally friendly processes. Catalytic systems based on iodobenzamides align well with the principles of green chemistry for several reasons.

Firstly, they serve as metal-free catalysts, providing an alternative to oxidation reactions that traditionally rely on toxic heavy metals like chromium or manganese. cardiff.ac.uk The iodoarene catalyst itself is generally of low toxicity.

Secondly, the use of Oxone as the terminal oxidant is advantageous. researchgate.net Oxone is an inexpensive, safe, and solid oxidant whose byproducts are simple, water-soluble inorganic salts (potassium and sodium sulfates), which are easily removed during workup. nsf.gov This contrasts with many other oxidants that produce hazardous organic waste.

Supramolecular Chemistry and Crystal Engineering of N 2,6 Dimethylphenyl 2 Iodobenzamide

Intermolecular Interactions in Solid-State Architectures

Hydrogen bonding is a predominant directional force in the crystal structures of benzamides. In N-arylbenzamides, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This typically leads to the formation of robust supramolecular synthons, such as dimers and chains researchgate.net.

For N-(2,6-dimethylphenyl)-2-iodobenzamide, it is highly probable that the primary hydrogen bonding motif involves the formation of N−H···O hydrogen bonds. These interactions can lead to the assembly of molecules into centrosymmetric dimers or one-dimensional chains, a common feature in the crystal structures of related benzamides researchgate.net. The specific network formed would be influenced by the steric hindrance imposed by the 2,6-dimethylphenyl group and the electronic effects of the iodo substituent. Quantum-chemical simulations on related benzamides have shown that these hydrogen bonds are crucial for the structural stabilization of the crystalline lattice mdpi.com.

Table 1: Predicted Hydrogen Bonding Parameters in this compound Based on Analogous Structures

| Interaction Type | Donor | Acceptor | Typical Geometry | Reference Compound(s) |

| Intermolecular Hydrogen Bond | N-H (amide) | C=O (amide) | Formation of dimers or chains | N-(aryl)benzamides mdpi.com |

| Intramolecular Hydrogen Bond | C-H | O | Possible, but less common | Substituted benzamides |

Note: The data presented in this table is predictive and based on crystallographic data of structurally similar compounds.

The substituents on the benzamide (B126) core, namely the 2,6-dimethylphenyl group and the 2-iodo group, are expected to exert a significant influence on the crystal packing of this compound.

The bulky 2,6-dimethylphenyl group introduces steric constraints that can affect the planarity of the molecule and hinder certain types of intermolecular interactions. This steric hindrance can direct the formation of specific packing motifs by preventing close approaches of molecules in certain orientations nih.gov.

The iodine substituent at the 2-position of the benzoyl ring is a key player in directing the supramolecular assembly. Iodine is known to participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site nih.govnih.gov. In the solid state of iodo-substituted organic molecules, I···O, I···N, and I···I interactions are commonly observed and can be as significant as conventional hydrogen bonds in determining the crystal packing nih.govmdpi.com. In the case of this compound, the iodine atom could form halogen bonds with the carbonyl oxygen or the nitrogen atom of a neighboring molecule, or even participate in I···π interactions with the aromatic rings rsc.org. The presence of both hydrogen and halogen bonding donors and acceptors sets the stage for a competitive interplay that can lead to complex and diverse supramolecular architectures rsc.orgmdpi.com.

Polymorphism and Co-crystallization Studies of Benzamide Derivatives

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical aspect of solid-state chemistry with significant implications for the pharmaceutical industry. The potential for polymorphism in this compound is high, given the conformational flexibility of the molecule and the variety of intermolecular interactions it can form.

Crystal disorder, where molecules or parts of molecules occupy multiple positions within the crystal lattice, is a common challenge in the crystallographic analysis of flexible molecules like benzamides acs.org. This disorder can complicate structure determination and affect the material's properties.

Research on benzamide and its derivatives has shown that strategic chemical modifications can help suppress disorder. For instance, the introduction of fluorine substituents has been demonstrated to reduce or eliminate disorder in benzamide crystals without altering the fundamental packing motif acs.org. This effect is attributed to the altered intermolecular interactions and a more defined potential energy landscape for the fluorinated analogues acs.org. While not directly studied for this compound, this principle suggests that targeted modifications to the molecular structure could be a viable strategy to control and suppress potential crystal disorder.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is a powerful tool in crystal engineering to modify the physicochemical properties of a target molecule nih.govnih.govacs.org. The design of co-crystals relies on the predictable formation of supramolecular synthons between the target molecule and a selected co-former.

For this compound, the amide functional group provides a reliable site for hydrogen bonding with complementary functional groups, such as carboxylic acids or other amides, to form robust acid-amide or amide-amide heterosynthons researchgate.net. The selection of a suitable co-former is guided by principles such as hydrogen bond propensity and the pKa difference between the components nih.govnih.gov. Furthermore, the presence of the iodine atom opens up the possibility of designing co-crystals based on halogen bonding interactions with co-formers containing Lewis basic sites nih.govrsc.org.

Table 2: Potential Co-formers for this compound and the Rationale for Their Selection

| Co-former Class | Example Co-former | Rationale for Selection | Potential Supramolecular Synthon |

| Carboxylic Acids | Benzoic Acid | Complementary hydrogen bond donor and acceptor | Acid-amide heterosynthon |

| Pyridines | Isonicotinamide | Hydrogen bond acceptor and potential for N···I halogen bond | Amide-pyridine heterosynthon |

| Phenols | Hydroquinone | Hydrogen bond donor | Amide-phenol heterosynthon |

This table provides a conceptual framework for the rational design of co-crystals involving this compound.

Q & A

Q. What are the common synthetic routes for N-(2,6-dimethylphenyl)-2-iodobenzamide, and how can reaction efficiency be optimized?

The synthesis typically involves halogenation or substitution reactions. For example, a two-step approach may include coupling 2-iodobenzoic acid derivatives with 2,6-dimethylaniline under nucleophilic acyl substitution conditions. Optimization involves controlling stoichiometry (e.g., using 4 equivalents of a base like diethylamine to drive the reaction ), selecting catalysts (e.g., DCC for amide bond formation), and optimizing solvent polarity (e.g., dichloromethane or THF). Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or di-iodinated impurities .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR : H and C NMR confirm the amide bond and substitution pattern, with characteristic deshielding of the aromatic protons adjacent to the iodine atom.

- X-ray crystallography : SHELXL/SHELXS software is widely used for structure refinement. For example, iodobenzamide derivatives often exhibit planar amide groups and C–I bond lengths of ~2.09 Å, validated against Cambridge Structural Database entries .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight, with isotopic patterns for iodine (I, 100%; I, ~1%) aiding identification .

Q. What are the key considerations in designing bioactivity assays for this compound?

Focus on target-specific assays (e.g., sodium channel inhibition for anesthetic activity) using patch-clamp electrophysiology or fluorescence-based membrane potential assays. Include controls for iodine’s radiolabeling potential if exploring imaging applications (e.g., I analogs for melanoma detection via SPECT ). Dose-response curves and IC calculations should account for lipophilicity (logP ~3.5), which affects membrane permeability .

Advanced Research Questions

Q. How do researchers address discrepancies in pharmacological activity between this compound and structural analogs?

Comparative studies with lidocaine derivatives (e.g., 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) reveal that iodine’s bulkiness reduces sodium channel binding affinity but enhances metabolic stability. Use molecular docking (e.g., AutoDock Vina) to map steric clashes in the channel’s pore region. Validate with mutagenesis studies (e.g., substituting residues in Domain IV of Na1.4) .

Q. What strategies are employed to resolve stereochemical challenges in derivatives of this compound?

Chiral resolution via HPLC with amylose-based columns separates enantiomers (e.g., (S)- vs. (R)-configurations in piperidine-carboxamide analogs). Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration. For racemic mixtures, kinetic resolution using enantioselective enzymes (e.g., lipases) may improve yield .

Q. How can experimental design mitigate contradictions in crystallographic data for iodine-containing amides?

Discrepancies in C–I bond lengths or torsional angles may arise from radiation damage during X-ray exposure. Use low-temperature (100 K) data collection and synchrotron sources to minimize decay. Compare refinements using SHELXL’s TWIN/BASF commands for twinned crystals . Validate against DFT-optimized geometries (e.g., B3LYP/6-31G* level) to distinguish crystallographic artifacts from true structural features .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.